molecular formula C23H19ClN4S B3122507 N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine CAS No. 303147-58-2

N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine

Cat. No. B3122507
CAS RN: 303147-58-2
M. Wt: 418.9 g/mol
InChI Key: AVMUZWAXZHCGKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine involves a cationic imino Diels–Alder reaction catalyzed by BF3·OEt2. This reaction pathway leads to the formation of the target compound. The reaction conditions, reagents, and yields should be explored further in relevant literature .

Scientific Research Applications

Synthesis and Applications in Polymer Science

  • Transparent Aromatic Polyimides : The molecule's derivatives were used to synthesize transparent polyimides with high refractive indices and small birefringences. These materials, due to their good thermomechanical stabilities, find potential applications in advanced optoelectronic devices (Tapaswi et al., 2015).
  • Synthesis of High Refractive Polyimides : The molecule's derivatives were part of a study to synthesize polyimides with excellent optical properties, including high refractive indices and low birefringence, which are crucial for applications in advanced optical materials and devices (Guan et al., 2017).

Analytical Applications

  • Nonaqueous Capillary Electrophoresis : In a study, the molecule's derivatives were used to develop a nonaqueous capillary electrophoretic separation method. This method could be significant for quality control in the synthesis of related compounds (Ye et al., 2012).

Synthesis of Benzimidazole Derivatives

  • Efficient Synthesis of N-Oxide Derivatives : Research shows efficient synthesis methods involving the molecule's derivatives for producing substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles, indicating the molecule's relevance in creating various benzimidazole-based pharmaceuticals (Ray et al., 2007).
  • Synthesis and Characterization of Benzimidazole Derivatives : The molecule's derivatives were used in the synthesis and characterization of benzimidazole derivatives carrying the pyridine moiety, highlighting its role in producing compounds with potential medicinal applications (Prasad et al., 2018).

Synthesis and Characterization of Other Organic Compounds

  • Synthesis and Docking Studies : The molecule's derivatives were used in the synthesis of compounds like N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with subsequent docking studies indicating their potential in pharmaceutical research (Bommeraa et al., 2019).
  • Crystal Structures and Antifungal Activity : Research involving the molecule's derivatives focused on determining crystal structures and evaluating antifungal activities, which is vital for developing new antifungal agents (Si, 2009).

properties

IUPAC Name

N-benzyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4S/c24-19-8-10-21(11-9-19)29-16-20-13-22(26-14-17-5-2-1-3-6-17)28-23(27-20)18-7-4-12-25-15-18/h1-13,15H,14,16H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMUZWAXZHCGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine
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N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine
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